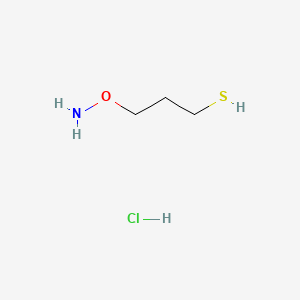

3-(Aminooxy)-1-propanethiol Hydrochloride

Description

BenchChem offers high-quality 3-(Aminooxy)-1-propanethiol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminooxy)-1-propanethiol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(3-sulfanylpropyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNCTQNPHWQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)CS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747017 | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-99-4 | |

| Record name | 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminooxy)propane-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles of Oxime Ligation Chemistry

Introduction: The Rise of a Chemoselective Powerhouse

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently form stable covalent bonds in complex biological environments is paramount. Among the reactions that have risen to this challenge, oxime ligation stands out as a robust and versatile tool. This guide provides an in-depth exploration of the fundamental principles of oxime ligation, offering researchers, scientists, and drug development professionals the foundational knowledge to harness its full potential.

Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing counterpart (an aldehyde or a ketone) to form a stable oxime bond.[1][2][3] Its reliability, mild reaction conditions, and the hydrolytic stability of the resulting oxime bond have cemented its place in the bioconjugation toolkit.[1][2] This reaction proceeds without the need for cytotoxic metal catalysts, a significant advantage for biological applications.[1][4] The applications of oxime ligation are extensive, ranging from the synthesis of antibody-drug conjugates (ADCs) and radiolabeled tracers to the creation of hydrogels and the surface modification of materials.[1][2][4][5]

This guide will delve into the mechanistic underpinnings of oxime ligation, explore the critical parameters that govern its efficiency, provide practical experimental protocols, and showcase its diverse applications. By understanding the "why" behind the "how," researchers can confidently apply and adapt this powerful chemistry to their specific needs.

The Mechanism of Oxime Ligation: A Tale of Two Steps

The formation of an oxime is a two-step process involving the initial nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by a dehydration step to yield the final oxime product.

Step 1: Nucleophilic Addition and the Formation of the Hemiaminal Intermediate

The reaction initiates with the lone pair of electrons on the nitrogen atom of the aminooxy group acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal. This initial addition is a reversible and often rate-limiting step, particularly at neutral pH.[5]

Step 2: Acid-Catalyzed Dehydration

The hemiaminal intermediate is unstable and undergoes a dehydration reaction to form the stable C=N double bond of the oxime. This step is typically the faster part of the reaction and is subject to acid catalysis.[5] Protonation of the hydroxyl group of the hemiaminal facilitates its departure as a water molecule, leading to the formation of the oxime.

Below is a diagram illustrating the general mechanism of oxime ligation.

Caption: Catalytic cycle of aniline in oxime ligation.

Recent studies have identified even more efficient catalysts. For instance, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have been shown to be significantly more effective than aniline, especially at neutral pH. [6][7]The higher efficiency of these catalysts is attributed to their increased aqueous solubility, allowing for higher catalyst concentrations, and their electronic properties which enhance the reactivity of the Schiff base intermediate. [6]In one study, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction. [7]

Reactivity of the Carbonyl Component: Aldehydes vs. Ketones

The nature of the carbonyl group also plays a crucial role in the reaction kinetics. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. [8]Aromatic aldehydes can be activated by aniline catalysis, leading to rapid ligation rates. [9]While ketones are less reactive, their use is advantageous in certain biological contexts as they are less prevalent in native biological systems, thus offering a higher degree of bioorthogonality. [8]The slower kinetics of ketone ligation can often be overcome by using more potent catalysts like mPDA. [6]

Stability of the Oxime Bond

The oxime bond is known for its high hydrolytic stability, particularly when compared to other imine linkages like hydrazones. [5][10][11]This stability is attributed to the electron-withdrawing effect of the oxygen atom, which reduces the basicity of the imine nitrogen and thus its susceptibility to protonation-initiated hydrolysis. [5]However, the stability is not absolute and is influenced by pH. Oxime bonds are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., pH < 2) or in the presence of an excess of a competing aminooxy or hydroxylamine species (transoximation). [4][5][12]This pH-dependent stability can be exploited for controlled release applications in drug delivery, where the acidic environment of endosomes or lysosomes can trigger bond cleavage. [5]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing oxime ligation for bioconjugation. Optimization of concentrations, reaction time, and temperature may be necessary for specific applications.

Protocol 1: General Procedure for Protein Labeling via Oxime Ligation

This protocol describes a general method for labeling a protein containing an aldehyde or ketone with an aminooxy-functionalized probe.

Materials:

-

Protein containing a carbonyl group (aldehyde or ketone) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Aminooxy-functionalized probe (e.g., a fluorescent dye, biotin, or a small molecule).

-

Catalyst stock solution (e.g., 1 M aniline or m-phenylenediamine in an organic solvent like DMF or DMSO).

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH adjusted as needed).

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the protein solution with the reaction buffer.

-

Add the Aminooxy Probe: Add the aminooxy-functionalized probe to the protein solution. A slight molar excess of the probe (e.g., 5-20 equivalents) is typically used.

-

Initiate the Reaction with Catalyst: Add the catalyst from the stock solution to the reaction mixture. The final concentration of the catalyst can range from 10 mM to 100 mM, depending on the catalyst and the desired reaction rate.

-

Incubate: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) with gentle agitation. The reaction time can vary from minutes to several hours, depending on the reactants and conditions. [1][2]5. Monitor the Reaction: The progress of the reaction can be monitored by techniques such as LC-MS, SDS-PAGE (if there is a significant mass change), or fluorescence spectroscopy (if a fluorescent probe is used).

-

Purification: Once the reaction is complete, remove the excess probe and catalyst using standard protein purification methods like size-exclusion chromatography (e.g., a NAP-5 or PD-10 column), dialysis, or spin filtration.

Protocol 2: Rapid Oxime Ligation for Time-Sensitive Applications

For applications such as radiolabeling with short-lived isotopes (e.g., ¹⁸F), rapid and efficient ligation is crucial. [2]This protocol is adapted for such scenarios.

Materials:

-

Aminooxy-precursor peptide or protein in a suitable solvent.

-

Aldehyde- or ketone-functionalized radiolabel.

-

High-concentration catalyst solution (e.g., 500 mM m-phenylenediamine).

-

Quenching solution (if necessary).

Procedure:

-

Pre-concentrate Reactants: If possible, use higher concentrations of the reactants to accelerate the reaction.

-

Add the Radiotracer: To the aminooxy-functionalized biomolecule, add the radiolabeled carbonyl compound.

-

Rapid Catalysis: Immediately add a high concentration of the catalyst to initiate the reaction.

-

Short Incubation: Incubate for a very short period (e.g., 1-5 minutes) at room temperature. [1]5. Quenching (Optional): If necessary, the reaction can be quenched by adding a scavenger for the excess carbonyl compound.

-

Rapid Purification: Immediately purify the labeled product using a rapid method like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Data Presentation: A Quantitative Comparison

The following table summarizes key kinetic and stability data for oxime ligation under various conditions, providing a basis for experimental design.

| Parameter | Condition | Value | Reference |

| Optimal pH | Uncatalyzed Reaction | ~4.5 | [5] |

| Reaction Rate Constant (k₁) | Aminooxyacetyl-peptide + Benzaldehyde (pH 7, 100 mM aniline) | 8.2 ± 1.0 M⁻¹s⁻¹ | [9] |

| Catalytic Enhancement | p-Phenylenediamine vs. Uncatalyzed (pH 7) | ~120-fold increase in rate | [7] |

| Catalytic Enhancement | p-Phenylenediamine vs. Aniline (pH 7) | ~19-fold increase in rate | [7] |

| Catalytic Efficiency | mPDA vs. Aniline (Protein Labeling) | ~15 times more efficient | [6] |

| Half-life (t₁/₂) of Hydrazone | pH 7.2 | 183 hours | [5] |

| Half-life (t₁/₂) of Hydrazone | pH 5.0 | 4.4 hours | [5] |

| Oxime Stability | Mildly acidic conditions (pH 3) | Stable for > 55 hours | [4] |

| Oxime Degradation | Strongly acidic conditions (pH 2) | ~95% degradation in < 24 hours | [4] |

Applications in Research and Drug Development

The versatility and robustness of oxime ligation have led to its widespread adoption in various fields.

Bioconjugation and Protein Labeling

Oxime ligation is extensively used for the site-specific modification of proteins and other biomolecules. [7][13]This includes the attachment of:

-

Fluorophores for imaging and tracking. [6]* Polyethylene glycol (PEG) for improving the pharmacokinetic properties of therapeutic proteins. [6][7]* Biotin for affinity purification and detection.

-

Small molecule drugs to create bioconjugates.

Antibody-Drug Conjugates (ADCs)

The stability of the oxime bond makes it an attractive linker chemistry for the development of ADCs. By incorporating a carbonyl group into an antibody and an aminooxy group into a cytotoxic drug, a stable ADC can be formed. The pH-dependent lability can also be engineered into the linker to facilitate drug release in the acidic environment of tumor cells.

Radiochemistry and Medical Imaging

The rapid kinetics achievable with optimized catalysts make oxime ligation suitable for the preparation of radiolabeled tracers for Positron Emission Tomography (PET). [1][2]This allows for the on-demand synthesis of imaging agents with short-lived radioisotopes.

Polymer Science and Material Synthesis

Oxime chemistry is also employed in polymer science for the synthesis of well-defined polymer architectures, hydrogels, and for surface functionalization. [4]The dynamic nature of the oxime bond under certain conditions can be used to create self-healing and responsive materials. [4]

Conclusion: A Cornerstone of Modern Bioconjugation

Oxime ligation has evolved from a classical organic reaction into a cornerstone of modern chemical biology and drug development. Its high chemoselectivity, the stability of the resulting conjugate, and the ability to modulate its reaction kinetics through catalysis and pH control provide a powerful and versatile platform for molecular construction. By grasping the fundamental principles outlined in this guide, researchers are well-equipped to innovate and expand the applications of this remarkable chemical transformation.

References

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

-

van der Woude, P. E., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(5), 894-900. [Link]

-

Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

-

McTaggart, M., & Leighton, C. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(20), 3449-3466. [Link]

-

van der Woude, P. E., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. [Link]

-

Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

-

van der Woude, P. E., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350. [Link]

-

White, C. J., & Yudin, A. K. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2899-2903. [Link]

-

Wikipedia. (n.d.). Oxime. [Link]

-

Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3494-3498. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Bioorthogonal chemistry. [Link]

-

McKay, C. S., & Finn, M. G. (2019). The Bioorthogonal Isonitrile–Chlorooxime Ligation. Journal of the American Chemical Society, 141(46), 18261-18265. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334-4345. [Link]

Sources

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]

- 13. Bioorthogonal Peptide Macrocyclization Using Oxime Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Glycoconjugation: A Detailed Protocol for Covalent Carbohydrate-Protein Coupling Using Aminooxy-Thiol Linkers

An Application Guide for Researchers

Introduction: The Rationale for Precision Glycoconjugation

Glycoconjugates, the covalent adducts of carbohydrates with proteins or lipids, are fundamental to a vast array of biological processes, from cellular recognition and adhesion to immune responses.[1] The strategic presentation of specific carbohydrate structures (glycans) on protein carriers has become a cornerstone in the development of modern therapeutics, diagnostics, and research tools, including conjugate vaccines, targeted drug delivery systems, and probes for studying glycan-binding proteins.[2][3]

However, the inherent complexity of glycosylation presents a significant challenge: producing homogeneous, well-defined conjugates is critical for ensuring efficacy, safety, and reproducibility.[4][5] Traditional conjugation methods often lack site-specificity, leading to heterogeneous products that are difficult to characterize and may possess suboptimal activity.

This application note details a robust and highly specific strategy for conjugating carbohydrates to proteins using a heterobifunctional aminooxy-thiol linking chemistry. This powerful approach creates a stable, covalent bond between the two biomolecules through two distinct, orthogonal reactions: the formation of a stable oxime bond on the carbohydrate side and a thioether bond on the protein side. By providing precise control over the site of attachment and the stoichiometry of the reaction, this methodology enables the rational design and synthesis of superior, well-defined neoglycoconjugates.[6][7][8]

The Chemistry: A Three-Pillar Approach to Conjugation

The success of this strategy lies in the sequential and highly selective nature of the chemical reactions involved. The overall process can be broken down into three core pillars: selective activation of the carbohydrate, functionalization of the protein carrier, and the bridging reaction via the heterobifunctional linker.

Pillar 1: Carbohydrate Activation via Mild Oxidative Cleavage

The foundational step is the generation of a unique reactive handle on the carbohydrate moiety—an aldehyde or ketone group. The most reliable method for this is the mild periodate oxidation of cis-1,2-diols present in the sugar rings.[][10]

-

The Causality of Choice: Sodium periodate (NaIO₄) is chosen for its specific ability to cleave the carbon-carbon bond between two adjacent hydroxyl groups (cis-diols), opening the sugar ring and generating two aldehyde groups.[11] Sialic acids, often found at the terminal positions of glycan chains, are particularly susceptible to this oxidation, making them ideal targets for site-specific modification.[10]

-

The Importance of "Mild" Conditions: The reaction must be performed under carefully controlled conditions (e.g., low temperature, short incubation time, controlled stoichiometry) to prevent over-oxidation of the carbohydrate or non-specific damage to the protein carrier, should it be a glycoprotein.[12]

Figure 1: Mild periodate oxidation of a carbohydrate's cis-diol to generate reactive aldehyde groups.

Pillar 2: Protein Functionalization with a Thiol-Reactive Handle

The protein carrier must be equipped with a functional group that can react specifically with the thiol-reactive end of our linker. The most common and robust pairing is the reaction between a maleimide group and a sulfhydryl (thiol) group.

-

Introducing the Maleimide: The protein's surface amine groups (primarily from lysine residues) are reacted with an amine-reactive maleimide crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This introduces maleimide groups onto the protein surface, preparing it for conjugation.

-

Why Thiol-Maleimide? This reaction is exceptionally efficient and selective for thiols within a pH range of 6.5-7.5.[13][14] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing unwanted side reactions.[14] The resulting thioether bond is highly stable.

Pillar 3: Bridging with the Aminooxy-Thiol Linker

The heterobifunctional linker is the key component that connects the activated carbohydrate and the functionalized protein. A typical linker possesses a thiol (-SH) group at one end and an aminooxy (-O-NH₂) group at the other, often separated by a polyethylene glycol (PEG) spacer to enhance solubility.[15]

The conjugation proceeds in two orthogonal steps:

-

Thioether Bond Formation: The linker's thiol group attacks the electron-deficient double bond of the maleimide on the protein surface, forming a stable thioether linkage.[13]

-

Oxime Ligation: The linker's aminooxy group then reacts with the aldehyde on the oxidized carbohydrate to form a stable oxime bond.[16][17] This reaction is highly chemoselective and can be accelerated using a catalyst like aniline.[16][18] The stability of the oxime linkage is a significant advantage over less stable imine (Schiff base) bonds.[10]

Figure 2: Overall workflow for carbohydrate-protein conjugation using an aminooxy-thiol linker strategy.

Experimental Protocols & Methodologies

Disclaimer: These protocols provide a general framework. Optimal conditions, such as molar ratios and reaction times, should be determined empirically for each specific carbohydrate-protein system.

Protocol 1: Mild Oxidation of Carbohydrates to Generate Aldehydes

This protocol describes the generation of aldehyde groups on a carbohydrate, such as a purified polysaccharide or the glycan portion of a glycoprotein.

Materials:

-

Carbohydrate solution (1-10 mg/mL in PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (freshly prepared, e.g., 100 mM in water, protected from light)

-

Ethylene glycol

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification: Zeba™ Spin Desalting Columns or dialysis cassette (e.g., 3.5K MWCO)

Procedure:

-

Preparation: Dissolve the carbohydrate in cold (4°C) PBS. Protect the sample from light from this point forward.

-

Oxidation: Add the freshly prepared NaIO₄ solution to the carbohydrate solution to achieve a final molar excess of 10-20 fold over the carbohydrate.

-

Scientist's Note: The optimal molar ratio is critical. Too little results in incomplete oxidation, while too much can cause non-specific damage. A titration experiment is recommended for new systems.

-

-

Incubation: Incubate the reaction on ice (4°C) in the dark for 30 minutes.

-

Quenching: Stop the reaction by adding ethylene glycol to a final concentration of ~20 mM. Incubate on ice for 10 minutes. This consumes any excess periodate.

-

Purification: Immediately purify the oxidized carbohydrate to remove excess reagents and byproducts. Use a desalting column for rapid removal or dialyze against PBS at 4°C.

-

Quantification (Optional but Recommended): Confirm the presence of aldehydes using a colorimetric assay such as the Purpald assay.

Protocol 2: Two-Step Conjugation

This protocol outlines the two-step process of first linking the aminooxy-thiol linker to a maleimide-activated protein, followed by conjugation to the oxidized carbohydrate.

Step A: Preparation of Aminooxy-Functionalized Protein

Materials:

-

Protein solution (2-10 mg/mL in PBS, pH 7.2)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) solution (10 mM in anhydrous DMSO)

-

Aminooxy-Thiol Linker (e.g., Aminooxy-PEG-Thiol, 10 mM in water)

-

Purification: Desalting columns or dialysis cassettes appropriate for the protein's molecular weight.

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at pH 7.2-7.5.

-

Maleimide Activation: Add a 10-20 fold molar excess of SMCC solution to the protein solution.

-

Incubation: Incubate for 1 hour at room temperature with gentle stirring.

-

Purification: Immediately remove excess, unreacted SMCC using a desalting column or dialysis against PBS, pH 6.5-7.0.

-

Scientist's Note: The maleimide group is susceptible to hydrolysis at higher pH. Shifting the buffer to slightly acidic conditions improves its stability for the next step.

-

-

Linker Attachment: To the purified maleimide-activated protein, add a 10-fold molar excess of the Aminooxy-Thiol Linker.

-

Incubation: Incubate for 2 hours at room temperature at pH 6.5-7.0.

-

Final Purification: Purify the resulting aminooxy-functionalized protein by desalting or dialysis against PBS, pH 7.4 to prepare it for the final conjugation step.

Step B: Final Oxime Ligation to Oxidized Carbohydrate

Materials:

-

Purified aminooxy-functionalized protein (from Step A)

-

Purified oxidized carbohydrate (from Protocol 1)

-

Aniline solution (freshly prepared, e.g., 1 M in DMSO, optional but recommended catalyst)[16]

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Combine Reactants: Mix the aminooxy-functionalized protein and the oxidized carbohydrate in PBS, pH 7.4. A typical starting point is a 1:5 to 1:10 molar ratio of protein to carbohydrate.

-

Add Catalyst (Optional): To accelerate the reaction, add aniline to a final concentration of 10-100 mM.[16][18]

-

Scientist's Note: Aniline acts as a nucleophilic catalyst, significantly speeding up oxime formation, which can otherwise take several hours.[16]

-

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final glycoconjugate from excess carbohydrate and other reagents using size exclusion chromatography (SEC) or ion-exchange chromatography, depending on the properties of the conjugate.

Validation and Characterization

A robust validation strategy is essential to confirm successful conjugation and characterize the final product.

| Analysis Technique | Purpose | Expected Outcome |

| SDS-PAGE | Assess conjugation efficiency and purity. | A shift in the molecular weight of the protein band corresponding to the attached carbohydrate. A clean, higher MW band indicates a successful and relatively homogeneous conjugation. |

| Size Exclusion Chromatography (SEC-HPLC) | Determine purity and detect aggregation. | A shift to a shorter retention time for the conjugate compared to the unconjugated protein. A single, sharp peak is desired. |

| MALDI-TOF Mass Spectrometry | Confirm the identity and determine the glycan-to-protein ratio. | An increase in the mass of the protein corresponding to the covalent addition of one or more carbohydrate-linker moieties. |

| Carbohydrate Quantification Assays | Determine the amount of carbohydrate conjugated to the protein. | For example, the resorcinol-sulfuric acid assay for sialic acids. |

| Binding Assays (e.g., ELISA, BLI, SPR) | Confirm that the biological activity of the protein and/or the recognition of the carbohydrate is retained.[19] | The conjugate should retain the expected binding properties, e.g., an antibody conjugate should still bind its antigen. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | • Incomplete carbohydrate oxidation.• Hydrolysis of maleimide groups.• Inactive linker (e.g., oxidized thiol).• Slow oxime ligation kinetics. | • Confirm aldehyde formation post-oxidation.• Perform maleimide activation and subsequent steps quickly at pH 6.5-7.5.[20]• Use fresh, high-quality reagents.• Add aniline catalyst to the oxime ligation step.[18] |

| Protein Aggregation/Precipitation | • High degree of modification.• Use of organic solvents (e.g., DMSO) with a sensitive protein.• Inappropriate buffer conditions. | • Reduce the molar excess of SMCC or linker.• Minimize the volume of organic solvent to <5% of the total reaction volume.• Perform a buffer screen to ensure protein stability. |

| High Molecular Weight Smearing on SDS-PAGE | • Protein cross-linking due to bifunctional reagents reacting at both ends.[21]• Non-specific interactions. | • Ensure a molar excess of the monofunctional aminooxy-thiol linker over the maleimide-activated protein to cap all sites.• Purify the conjugate using SEC to remove aggregates. |

| Loss of Protein Activity | • Modification of critical lysine residues near the active/binding site.• Denaturation during reaction steps. | • Reduce the molar excess of SMCC to lower the degree of labeling.• Consider alternative conjugation strategies that target different residues.[22]• Ensure all steps are performed at the recommended temperature. |

References

-

Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. National Center for Biotechnology Information. [Link]

-

Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]

-

Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited. National Center for Biotechnology Information. [Link]

-

Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Center for Biotechnology Information. [Link]

-

A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. ACS Publications. [Link]

-

On the Preparation of Carbohydrate−Protein Conjugates Using the Traceless Staudinger Ligation. ACS Publications. [Link]

-

Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. National Center for Biotechnology Information. [Link]

-

Neoglycoconjugates and their applications in glycobiology. PubMed. [Link]

-

Thiol PEG Aminooxy. Nanocs. [Link]

-

A new method for conjugation of carbohydrates to proteins using an aminooxy-thiol heterobifunctional linker. PubMed. [Link]

-

Qualitative characterization of the carbohydrate–carrier protein conjugates by binding them to Con A. ResearchGate. [Link]

-

A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

-

The kinetics of periodate oxidation of carbohydrates: A calorimetric approach. ResearchGate. [Link]

-

Recent progress in the field of neoglycoconjugate chemistry. Sci-Hub. [Link]

-

Troubleshooting Guides. Creative Biolabs. [Link]

-

Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

-

A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. The Journal of Organic Chemistry. [Link]

-

Recent progress in the field of neoglycoconjugate chemistry. ResearchGate. [Link]

-

Can someone provide advice on problems with Protein/Polymer Conjugations? ResearchGate. [Link]

-

Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]

-

Effect of periodate oxidation on the structure and properties of glucose oxidase. PubMed. [Link]

-

Protein Carriers for Glycoconjugate Vaccines: History, Selection Criteria, Characterization and New Trends. MDPI. [Link]

-

Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis. National Center for Biotechnology Information. [Link]

Sources

- 1. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Recent progress in the field of neoglycoconjugate chemistry / BioMolecular Concepts, 2010 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Neoglycoconjugates and their applications in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new method for conjugation of carbohydrates to proteins using an aminooxy-thiol heterobifunctional linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of periodate oxidation on the structure and properties of glucose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Thiol PEG Aminooxy [nanocs.net]

- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 21. researchgate.net [researchgate.net]

- 22. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

Mastering Bioconjugation: A Detailed Protocol for Oxime Ligation in Aqueous Buffer

For researchers, medicinal chemists, and drug development professionals, the ability to selectively and stably link molecular components is paramount. Among the arsenal of bioconjugation techniques, oxime ligation stands out for its exceptional chemoselectivity, the stability of the resulting bond, and its compatibility with aqueous environments—making it a cornerstone of modern chemical biology.[1] This guide provides a comprehensive, in-depth protocol for performing oxime ligation in aqueous buffers, grounded in mechanistic principles and field-proven insights to ensure robust and reproducible results.

The Principle of Oxime Ligation: An Elegant and Robust Reaction

Oxime ligation is a bioorthogonal reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone.[1] This reaction is highly valued for its ability to proceed under mild, physiological conditions, often in aqueous buffers, without interfering with native biological processes.[1][2] The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH, making it ideal for applications requiring long-term stability in biological systems.[3][4]

The reaction's power lies in its specificity; the participating functional groups—aminooxy and carbonyl—are rare in biological systems, thus minimizing side reactions with endogenous molecules.[2] This high degree of selectivity allows for the precise and targeted modification of complex biomolecules, including proteins, peptides, and nucleic acids.[5]

Understanding the "Why": Reaction Mechanism and Catalysis

A deep understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The formation of an oxime proceeds in a two-step manner:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the final, stable oxime bond.

The rate-limiting step of this reaction is pH-dependent. Under acidic conditions (optimally around pH 4-5), the dehydration of the carbinolamine intermediate is accelerated.[5] However, at very low pH, the aminooxy nucleophile can become protonated and thus unreactive. Conversely, at neutral or basic pH, the dehydration step is slow. This pH dependency creates a classic "bell-shaped" rate profile.

To overcome the slow reaction rates at neutral pH, which is often necessary for sensitive biomolecules, nucleophilic catalysts such as aniline and its derivatives are employed.[3][5] Aniline accelerates the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile.[6] Substituted anilines, such as p-phenylenediamine and m-phenylenediamine, have been shown to be even more effective catalysts, offering significant rate enhancements at neutral pH.[3][5]

Figure 1: Aniline-catalyzed oxime ligation mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the oxime ligation of a protein with an aminooxy-functionalized small molecule in an aqueous buffer.

Materials and Reagents

-

Protein: Containing a unique aldehyde or ketone handle.

-

Aminooxy-functionalized molecule: The molecule to be conjugated to the protein.

-

Buffer: Sodium phosphate buffer (100 mM, pH 7.0) is a good starting point. Acetate buffer (100 mM, pH 4.5-5.5) can be used if the protein is stable at lower pH.

-

Catalyst: Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO or a suitable organic solvent).

-

Quenching reagent (optional): Aminooxy-containing small molecule (e.g., hydroxylamine) to quench unreacted carbonyls.

-

Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C4 or C18 column.

-

Analytical instruments: Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for product characterization.

Preparation of Solutions

-

Protein Solution: Prepare a stock solution of the protein in the chosen reaction buffer. The concentration will depend on the specific protein and the scale of the reaction, but a starting concentration of 1-10 mg/mL is common.

-

Aminooxy-Molecule Solution: Prepare a stock solution of the aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer). The concentration should be significantly higher than the protein concentration to allow for the desired molar excess.

-

Catalyst Stock Solution: Prepare a high-concentration stock solution of the catalyst (e.g., 1 M aniline in DMSO). This allows for the addition of a small volume to the reaction mixture, minimizing the final concentration of the organic solvent.

Ligation Reaction

-

To a microcentrifuge tube, add the protein solution.

-

Add the aminooxy-functionalized molecule from its stock solution to achieve the desired molar excess (typically 10-50 equivalents). Gently mix.

-

Add the catalyst from its stock solution to a final concentration of 10-100 mM. For example, add 1 µL of a 1 M aniline stock to a 100 µL reaction for a final concentration of 10 mM.

-

Incubate the reaction at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactants and catalyst concentration.

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them by SDS-PAGE and/or mass spectrometry. A successful ligation will result in a mass shift corresponding to the addition of the aminooxy-molecule.

Figure 2: General experimental workflow for oxime ligation.

Purification of the Conjugate by RP-HPLC

-

Sample Preparation: After the reaction is complete, filter the reaction mixture through a 0.22 µm filter to remove any precipitates.[7]

-

Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C4 column for proteins) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

-

Injection and Separation: Inject the filtered sample onto the column. Elute the conjugate using a linear gradient of increasing Solvent B. The optimal gradient will need to be determined empirically but a common starting point is a 1%/minute gradient.

-

Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram. The desired conjugate should elute at a different retention time than the starting protein.

-

Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the pure conjugate.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.

Key Parameters for Optimization

The success of an oxime ligation reaction depends on several key parameters that can be optimized to achieve high yields and purity.

| Parameter | Recommended Range | Rationale and Considerations |

| pH | 4.5 - 7.5 | Optimal pH is a balance between nucleophile reactivity and carbinolamine dehydration. pH 4.5 is often optimal for uncatalyzed reactions, while catalyzed reactions can proceed efficiently at neutral pH.[5] Protein stability at different pH values must be considered. |

| Catalyst | Aniline, p-phenylenediamine | Aniline is a classic catalyst. p-Phenylenediamine and m-phenylenediamine can offer significantly faster kinetics at neutral pH.[3][5] |

| Catalyst Concentration | 10 - 100 mM | Higher catalyst concentrations generally lead to faster reaction rates. However, high concentrations of catalysts can sometimes lead to protein precipitation or side reactions. |

| Reactant Ratio | 10 - 50 fold excess of aminooxy-molecule | A molar excess of the smaller molecule drives the reaction to completion. The optimal ratio should be determined empirically. |

| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but may compromise the stability of the protein. |

| Reaction Time | 1 - 24 hours | The required time depends on the reactivity of the substrates and the reaction conditions. Progress should be monitored to determine the optimal time. |

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | - Inactive reagents- Incorrect pH- Insufficient catalyst- Steric hindrance | - Confirm the activity of the aminooxy and carbonyl compounds.- Optimize the reaction pH.- Increase the catalyst concentration.- If sterically hindered, consider a longer linker on the aminooxy-molecule. |

| Side Product Formation | - Transoximation- Reaction with other cellular components | - Use a higher excess of the desired aminooxy-molecule.- Ensure the purity of the starting materials. |

| Protein Precipitation | - High concentration of organic solvent from stock solutions- Inappropriate buffer conditions- High catalyst concentration | - Minimize the volume of organic solvent added.- Screen different buffer compositions and pH.- Titrate the catalyst concentration to find the optimal level. |

| Low Recovery After Purification | - Poor binding or elution from HPLC column- Protein precipitation during purification | - Optimize the HPLC gradient and mobile phases.- Ensure the protein is soluble in the mobile phase throughout the gradient. |

Conclusion

Oxime ligation is a powerful and reliable tool for the synthesis of well-defined bioconjugates. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can successfully employ this technique for a wide range of applications in drug discovery, diagnostics, and fundamental biological research. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of oxime ligation in your laboratory.

References

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 111(8), 4961–4978. Available at: [Link]

-

Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Communications, 56(38), 5157–5160. Available at: [Link]

-

Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 8(7), 1449–1455. Available at: [Link]

-

Kool, E. T. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 114(18), 9185–9243. Available at: [Link]

-

Silva, J., Spiess, R., Marchesi, A., Flitsch, S. L., Gough, J. E., & Webb, S. J. (2022). Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes. Chemical Communications, 58(65), 9100–9103. Available at: [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]

-

Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. Available at: [Link]

-

Gandolfo, A., & Tunnacliffe, A. H. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(24), 3981–3991. Available at: [Link]

-

Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

-

Rashidian, M., & Distefano, M. D. (2013). Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. Bioconjugate Chemistry, 24(3), 333–342. Available at: [Link]

-

Pourceau, G., Meyer, A., Tasse, L., & Romieu, A. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Bioconjugate Chemistry, 34(5), 856–861. Available at: [Link]

-

Lihon, M., & Turecek, F. (2003). Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry. Journal of Mass Spectrometry, 38(1), 89–98. Available at: [Link]

-

O'Brien, J. B., & Lee, K. H. (2011). One-step purification of a recombinant protein from a whole cell extract by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1218(15), 2051–2056. Available at: [Link]

-

Celik, C., & Yilmaz, I. (2009). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Spectroscopy Letters, 42(6-7), 359–366. Available at: [Link]

-

Agten, S. M., Suylen, D. P. L., & Hackeng, T. M. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. Available at: [Link]

-

Gotsbacher, M. P., Woehl, A., Wrodnigg, T. M., & Stutz, A. E. (2009). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 74(12), 4484–4495. Available at: [Link]

-

Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Available at: [Link]

-

Wang, L., Zhang, J., & Li, J. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan Jing Ke Xue, 37(2), 603–609. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. Available at: [Link]

-

Sino Biological. (n.d.). Protein Purification by HPLC. Available at: [Link]

-

Bernardes, G. J. L., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). (a) pH dependence of β-hydroxy oxime ligation using aniline... Angewandte Chemie International Edition, 47(16), 2992–2995. Available at: [Link]

-

Kalia, J. (2009). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. Raines Lab. Available at: [Link]

-

AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Available at: [Link]

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Available at: [Link]

-

Wu, Z. L., et al. (2009). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nature Protocols, 4(12), 1769–1778. Available at: [Link]

-

University of Washington. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Available at: [Link]

Sources

- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sinobiological.com [sinobiological.com]

Application Notes & Protocols: The Strategic Application of 3-(Aminooxy)-1-propanethiol in Advanced Drug Delivery Systems

Preamble: The Power of Orthogonal Chemistry in Drug Delivery

Modern drug delivery systems (DDS) are architecturally complex, often requiring the precise assembly of multiple components: a nanoparticle core, a therapeutic payload, targeting ligands, and stabilizing polymers. The ability to connect these pieces in a controlled, stepwise manner is paramount. This is where the concept of orthogonal chemistry becomes essential. An orthogonal reaction is one that occurs in the presence of other reactive functional groups without any side reactions. 3-(Aminooxy)-1-propanethiol is a prime exemplar of a heterobifunctional linker designed for such sophisticated constructions.[1][2] Its molecular structure features two distinct reactive handles: a terminal aminooxy group (-ONH₂) and a thiol group (-SH) .[3] This duality allows for sequential, selective conjugations, providing researchers with unparalleled control over the final architecture of their DDS.

The aminooxy group participates in a highly efficient and stable bioorthogonal reaction known as oxime ligation , reacting specifically with aldehydes or ketones to form an oxime bond.[4][5] This reaction proceeds readily under mild, physiological pH conditions, making it ideal for conjugating sensitive biomolecules.[6][7] Conversely, the thiol group offers a different set of reactive possibilities. It can form reversible disulfide bonds , which are key to creating systems that respond to the reducing environment inside cells.[8][9] Additionally, it can form highly stable thioether bonds via reactions with maleimides or be used to anchor the entire construct onto gold surfaces through the formation of a self-assembled monolayer (SAM) .[10] This application note will provide an in-depth guide to leveraging these unique properties in the design and synthesis of next-generation drug delivery platforms.

Core Application I: Engineering Stimuli-Responsive Drug Release

A cornerstone of advanced drug delivery is the ability to trigger drug release in response to specific environmental cues within the body, a strategy known as stimuli-responsive delivery.[11][12] This enhances therapeutic efficacy while minimizing off-target toxicity. 3-(Aminooxy)-1-propanethiol is a key enabler of such systems, particularly those sensitive to changes in redox potential and pH.

Redox-Responsive Systems: Exploiting the Glutathione Gradient

The intracellular environment has a concentration of glutathione (GSH), a thiol-containing tripeptide, that is several orders of magnitude higher than in the extracellular space or bloodstream. This steep redox gradient serves as a natural trigger. By using 3-(Aminooxy)-1-propanethiol to connect a drug to a carrier via a disulfide bond, the linkage remains stable in circulation but is rapidly cleaved by GSH upon cellular uptake, releasing the drug precisely at its site of action.[9][13]

Protocol 2.1: Synthesis of a Redox-Responsive Docetaxel-Polymer Conjugate

This protocol details the conjugation of an aldehyde-modified docetaxel (DTX) prodrug to a polymeric nanoparticle carrier. The process involves an initial oxime ligation followed by the formation of a redox-sensitive disulfide bond.

Materials:

-

Docetaxel-aldehyde derivative

-

3-(Aminooxy)-1-propanethiol hydrochloride[14]

-

2,2'-Dithiodipyridine

-

N,N-Diisopropylethylamine (DIPEA)

-

Thiol-functionalized polymer (e.g., PEG-SH)

-

Anhydrous solvents (DMF, Methanol)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis membrane (MWCO 3.5 kDa)

-

HPLC system for analysis

Methodology:

-

Step 1: Synthesis of the Drug-Linker Intermediate via Oxime Ligation.

-

Rationale: This step selectively couples the drug to the linker using the bioorthogonal aminooxy-aldehyde reaction, leaving the thiol group free for the next step.

-

Dissolve Docetaxel-aldehyde (1.0 eq) and 3-(Aminooxy)-1-propanethiol hydrochloride (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution to deprotonate the hydrochloride salt and catalyze the reaction.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 6 hours.

-

Monitor reaction completion via TLC or LC-MS. The product is the DTX-(oxime)-Linker-SH conjugate. Do not purify at this stage.

-

-

Step 2: Activation of the Thiol Group.

-

Rationale: To facilitate the disulfide exchange reaction with the polymer, the thiol on the drug-linker conjugate is first activated with a leaving group, in this case, pyridylsulfide.

-

Dissolve 2,2'-Dithiodipyridine (1.5 eq) in methanol and add it directly to the reaction mixture from Step 1.

-

Stir for an additional 4 hours at room temperature. This forms the DTX-(oxime)-Linker-S-S-Pyridine activated intermediate.

-

-

Step 3: Conjugation to the Thiolated Polymer.

-

Rationale: The activated drug-linker now readily reacts with the thiol groups on the polymer backbone via disulfide exchange, creating the final redox-responsive conjugate.

-

Dissolve the thiol-functionalized polymer (e.g., PEG-SH) in PBS (pH 7.4).

-

Add the solution containing the activated drug-linker intermediate dropwise to the polymer solution.

-

Allow the reaction to proceed for 12-18 hours at room temperature with gentle stirring.

-

-

Step 4: Purification and Characterization.

-

Rationale: It is critical to remove all unreacted small molecules to accurately assess drug loading and biological activity.

-

Purify the final conjugate (DTX-S-S-Polymer) by extensive dialysis against PBS (pH 7.4) for 48 hours, with frequent buffer changes.

-

Lyophilize the purified product to obtain a solid powder.

-

Determine the drug loading content (DLC) using UV-Vis spectroscopy or HPLC by measuring the absorbance of a known mass of the conjugate and comparing it to a standard curve of the free drug.

-

Workflow for Redox-Responsive Conjugation

Caption: Synthesis workflow for a redox-responsive drug-polymer conjugate.

pH-Responsive Systems: Leveraging Endosomal Acidity

The oxime bond, while stable at neutral physiological pH (7.4), exhibits susceptibility to hydrolysis under acidic conditions.[4] This property is highly advantageous for drug delivery, as the internal environment of endosomes and lysosomes following cellular uptake is acidic (pH 4.5–6.0). A drug linked via an oxime bond will be preferentially released inside the target cell, providing another layer of controlled delivery.[15]

Core Application II: Surface Functionalization and Targeted Delivery

The utility of 3-(Aminooxy)-1-propanethiol extends to modifying the surfaces of nanoparticles to impart specific functionalities, such as cellular targeting.[16][17]

Protocol 3.1: Antibody Conjugation to Gold Nanoparticles (AuNPs) for Active Targeting

This protocol describes the use of 3-(Aminooxy)-1-propanethiol to first create a functional surface on a gold nanoparticle and then to conjugate a targeting antibody for enhanced cell-specific delivery.

Materials:

-

Colloidal gold nanoparticle solution (e.g., 20 nm AuNPs)

-

3-(Aminooxy)-1-propanethiol hydrochloride

-

Aldehyde-modified monoclonal antibody (mAb-CHO)

-

PBS (pH 7.4)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Centrifugation equipment suitable for nanoparticles

Methodology:

-

Step 1: Formation of Self-Assembled Monolayer (SAM).

-

Rationale: The high affinity of the thiol group for gold drives the spontaneous formation of a dense, oriented monolayer on the AuNP surface, exposing the aminooxy groups to the solvent.

-

To the colloidal AuNP solution, add a solution of 3-(Aminooxy)-1-propanethiol hydrochloride to a final concentration of 1 mM.

-

Incubate the mixture for at least 12 hours at room temperature with gentle agitation to ensure complete SAM formation.

-

-

Step 2: Purification of Functionalized AuNPs.

-

Rationale: Removal of the excess, unbound linker is crucial to prevent it from interfering with the subsequent antibody conjugation.

-

Centrifuge the AuNP solution (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Carefully discard the supernatant, which contains the excess linker.

-

Resuspend the red nanoparticle pellet in PBS (pH 7.4). Repeat this wash cycle two more times.

-

-

Step 3: Antibody Conjugation via Oxime Ligation.

-

Rationale: The exposed aminooxy groups on the AuNP surface react specifically with the aldehyde groups engineered onto the antibody, forming a stable covalent link.

-

To the purified aminooxy-functionalized AuNPs, add the aldehyde-modified antibody (mAb-CHO) at a desired molar ratio (e.g., 5-10 antibodies per AuNP).

-

Incubate for 4-6 hours at room temperature with gentle mixing.

-

-

Step 4: Blocking and Final Purification.

-

Rationale: Any remaining reactive sites on the nanoparticle surface are blocked to prevent non-specific protein adsorption in biological media.

-

Add blocking buffer to the solution and incubate for 1 hour.

-

Centrifuge the solution to pellet the antibody-conjugated AuNPs and remove any unbound antibody and blocking agent.

-

Resuspend the final targeted nanoparticles in sterile PBS.

-

Characterize the final product for size and surface charge (DLS, Zeta Potential) and confirm antibody conjugation (gel electrophoresis, ELISA).

-

Logic Diagram for AuNP Bio-functionalization

Caption: Logical flow for creating targeted gold nanoparticles.

Expected Quantitative Outcomes

The following table summarizes typical data ranges expected from the characterization of DDS synthesized using these protocols. Actual values will vary based on the specific polymers, drugs, and nanoparticles used.

| Parameter | System | Typical Value Range | Characterization Method |

| Drug Loading Content (DLC) | Redox-Responsive Polymer | 3 - 12 % (w/w) | HPLC / UV-Vis Spectroscopy |

| Particle Size (Hydrodynamic Diameter) | Antibody-Conjugated AuNPs | 40 - 80 nm | Dynamic Light Scattering (DLS) |

| Surface Charge (Zeta Potential) | Functionalized AuNPs (Post-SAM) | -5 to +15 mV | Zeta Potential Analysis |

| Redox-Triggered Drug Release | Conjugate in 10 mM GSH | > 85% release in 12h | In Vitro Release Assay via Dialysis |

| Basal Drug Release | Conjugate in PBS (no GSH) | < 15% release in 24h | In Vitro Release Assay via Dialysis |

Concluding Remarks for the Researcher

3-(Aminooxy)-1-propanethiol is more than a simple linker; it is a strategic tool for implementing orthogonal chemical designs in drug delivery. Its heterobifunctional nature empowers the rational construction of stimuli-responsive and targeted nanoparticles. The protocols and principles outlined in this document provide a robust framework for researchers to develop novel therapeutic and diagnostic agents with enhanced precision and control. The continued exploration of such versatile linkers will undoubtedly pave the way for even more sophisticated and effective biomedical solutions.

References

-

PubChem. (n.d.). 3-(Aminooxy)propane-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminooxy)propane-1-thiol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Dickinson, B. C., & Chang, C. J. (2021). Medicinal Thiols: Current Status and New Perspectives. ACS Chemical Biology. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research. Retrieved from [Link]

-

Cheng, R., et al. (2021). Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics. Journal of Controlled Release. Retrieved from [Link]

-

Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceutics. Retrieved from [Link]

-

Li, Y., et al. (2022). Stimuli-responsive linkers and their application in molecular imaging. Exploration. Retrieved from [Link]

-

Wendeler, M., et al. (2015). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. Retrieved from [Link]

-

Wu, H., & Devaraj, N. K. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Reviews. Retrieved from [Link]

-

Ahmad, Z., et al. (2022). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Polymers. Retrieved from [Link]

-

Baca, M., et al. (2015). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. Retrieved from [Link]

-

Ravat, V., et al. (2016). Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. Polymer Chemistry. Retrieved from [Link]

-

Singh, A., et al. (2022). Stimuli-responsive nanomaterials: functional groups and linkers for precision drug delivery. ResearchGate. Retrieved from [Link]

-

Tiwari, A., et al. (2023). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

-

Bernardes, G. J. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Retrieved from [Link]

-

Kumar, S. (2023). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Al-Shakarchi, W., & Al-Hassani, R. (2023). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate. Retrieved from [Link]

Sources

- 1. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(Aminooxy)propane-1-thiol | C3H9NOS | CID 59514923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimuli‐responsive linkers and their application in molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-(Aminooxy)propane-1-thiol hydrochloride | C3H10ClNOS | CID 71313328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pcbiochemres.com [pcbiochemres.com]

- 17. jocpr.com [jocpr.com]

Application Notes and Protocols for Enzyme Modification using 3-(Aminooxy)-1-propanethiol

Introduction: Precision Engineering of Enzymes with a Bifunctional Linker

Enzyme modification is a cornerstone of biotechnology and drug development, enabling the fine-tuning of catalytic activity, stability, and specificity.[1][2] The ability to introduce specific functionalities onto an enzyme's surface opens avenues for creating novel biocatalysts, diagnostic tools, and therapeutic agents.[1] Bifunctional crosslinkers, possessing two distinct reactive groups, are powerful tools in this endeavor, allowing for the covalent linkage of different molecules or the introduction of new chemical handles for further modification.[3][4] This guide focuses on the versatile bifunctional reagent, 3-(Aminooxy)-1-propanethiol, and provides detailed protocols for its application in enzyme modification.

3-(Aminooxy)-1-propanethiol is a heterobifunctional linker featuring an aminooxy group and a thiol group. This unique combination allows for two orthogonal and highly specific conjugation strategies:

-

Oxime Ligation: The aminooxy group reacts chemoselectively with aldehydes and ketones to form a stable oxime bond.[5][6] This reaction is bioorthogonal, meaning it proceeds efficiently under mild, physiological conditions without interfering with other functional groups present in the enzyme.[5]

-

Thiol-Maleimide Chemistry: The thiol group readily reacts with maleimides to form a stable thioether bond.[7][8][9] This is a widely used and robust method for labeling proteins at cysteine residues.[7][10]

The strategic use of 3-(Aminooxy)-1-propanethiol allows researchers to either introduce a reactive thiol group onto an enzyme at a specific aldehyde or ketone site or, conversely, to introduce an aminooxy group at a cysteine residue. This flexibility empowers a wide range of applications, from enzyme immobilization and the creation of enzyme-drug conjugates to the development of sophisticated biosensors.

Chemical Principles: The Orthogonal Reactivity of 3-(Aminooxy)-1-propanethiol

The power of 3-(Aminooxy)-1-propanethiol lies in the distinct reactivity of its two functional groups, enabling sequential or targeted modifications.

1. Oxime Ligation:

The reaction between an aminooxy group and an aldehyde or ketone is a highly efficient and specific method for bioconjugation.[5][6] The reaction proceeds optimally at a slightly acidic pH (around 4-5), but can also be effectively catalyzed by aniline or its derivatives at neutral pH.[11][12] The resulting oxime bond is significantly more stable than the corresponding imine or hydrazone linkages, making it ideal for creating robust bioconjugates.[13]

2. Thiol-Maleimide Michael Addition:

The thiol group of 3-(Aminooxy)-1-propanethiol participates in a Michael addition reaction with the double bond of a maleimide.[8] This reaction is highly specific for thiols at neutral pH (around 7.0) and proceeds rapidly to form a stable thioether linkage.[7][9] It is crucial to perform this reaction in the absence of other thiols and to ensure that any disulfide bonds in the target protein are reduced to free thiols beforehand.[14]

The orthogonality of these two reactions is a key advantage. One can perform the oxime ligation under conditions that do not affect the thiol group, and subsequently, the thiol-maleimide reaction can be carried out without disrupting the newly formed oxime bond. This allows for a high degree of control over the modification process.

Figure 1. Orthogonal reaction schemes for enzyme modification using 3-(Aminooxy)-1-propanethiol.

Protocols for Enzyme Modification

The following protocols provide detailed, step-by-step methodologies for two primary applications of 3-(Aminooxy)-1-propanethiol in enzyme modification.

Protocol 1: Site-Specific Thiolation of an Aldehyde- or Ketone-Containing Enzyme

This protocol describes the introduction of a reactive thiol group onto an enzyme that has been engineered to contain a unique aldehyde or ketone functionality. This can be achieved through various methods, such as the incorporation of an unnatural amino acid or the enzymatic oxidation of a specific residue.

Materials and Reagents:

-

Aldehyde/Ketone-containing enzyme

-

3-(Aminooxy)-1-propanethiol hydrochloride

-

Aniline (freshly distilled)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Desalting columns (e.g., PD-10)

-

Ellman's Reagent (DTNB) for thiol quantification

Experimental Protocol:

-

Enzyme Preparation:

-

Dissolve the aldehyde/ketone-containing enzyme in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the enzyme solution contains any interfering substances, perform a buffer exchange into the Reaction Buffer using a desalting column.

-

-

Preparation of Reagent Stock Solutions:

-

Prepare a 100 mM stock solution of 3-(Aminooxy)-1-propanethiol hydrochloride in the Reaction Buffer.

-

Prepare a 200 mM stock solution of aniline in DMSO.

-

-

Ligation Reaction:

-

To the enzyme solution, add the 3-(Aminooxy)-1-propanethiol stock solution to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.

-

Add the aniline stock solution to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.

-

-

Purification of the Thiolated Enzyme:

-

Remove the excess unreacted 3-(Aminooxy)-1-propanethiol and aniline by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Quantification of Introduced Thiols:

-

Determine the concentration of the purified thiolated enzyme using a standard protein assay (e.g., Bradford or BCA).

-

Quantify the number of introduced thiol groups using Ellman's Reagent according to the manufacturer's protocol.

-

Quantitative Data Summary:

| Parameter | Recommended Range | Notes |

| Enzyme Concentration | 1-5 mg/mL | Higher concentrations can improve reaction kinetics. |

| 3-(Aminooxy)-1-propanethiol | 10-50 mM | A molar excess is required to drive the reaction. |

| Aniline Catalyst | 10-20 mM | Essential for efficient reaction at near-neutral pH. |

| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Longer incubation may be needed for less reactive carbonyls. |

| Reaction pH | 6.0 | A good compromise for enzyme stability and reaction efficiency. |

Protocol 2: Introduction of an Aminooxy Group at a Cysteine Residue

This protocol details the modification of an enzyme containing a reactive cysteine residue with 3-(Aminooxy)-1-propanethiol via a maleimide linker. This strategy introduces a bioorthogonal aminooxy group that can be subsequently used for conjugation to aldehyde- or ketone-containing molecules.

Materials and Reagents:

-

Cysteine-containing enzyme

-

Maleimide-functionalized 3-(Aminooxy)-1-propanethiol (requires custom synthesis or a two-step approach) or a commercially available maleimide-aminooxy linker.

-

Alternatively, a two-step approach:

-

A homobifunctional maleimide crosslinker (e.g., BM(PEG)n)

-

3-(Aminooxy)-1-propanethiol

-

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., PD-10)

Experimental Protocol:

Step 1: Reduction of Disulfide Bonds (if necessary)

-

If the enzyme contains disulfide bonds that need to be reduced to expose the target cysteine, dissolve the enzyme in Reaction Buffer.

-

Add TCEP to a final concentration of 10-fold molar excess over the enzyme.

-

Incubate at room temperature for 30-60 minutes.

-

Remove excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.

Step 2: Maleimide Conjugation

This protocol assumes a two-step approach where the enzyme is first reacted with a homobifunctional maleimide crosslinker, followed by reaction with 3-(Aminooxy)-1-propanethiol. A direct conjugation with a pre-synthesized maleimide-aminooxy linker would simplify this procedure.

-

Enzyme-Maleimide Reaction:

-

Dissolve the reduced enzyme in degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Add a 10-20 fold molar excess of the homobifunctional maleimide crosslinker (dissolved in DMSO or DMF) to the enzyme solution.

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

-

-